molecular formula C9H12O2 B1215183 2-Phenoxypropanol CAS No. 4169-04-4

2-Phenoxypropanol

Cat. No. B1215183
CAS RN: 4169-04-4
M. Wt: 152.19 g/mol
InChI Key: LOJHHQNEBFCTQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenoxypropanol and its derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. Research demonstrates the utilization of copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization, to synthesize phenol derivatives (Runsheng Xu et al., 2010). Another study highlights the synthesis of 2-(2-amino-2-methylpropyl)phenols through C-C linkage of 2-hydroxybenzyl alcohols with 2-nitropropane anions, showcasing a methodological advancement in the synthesis of phenol derivatives (H. Diery, B. Renger, 1980).

Molecular Structure Analysis

The molecular structure of 2-Phenoxypropanol derivatives has been elucidated through various analytical techniques, including X-ray diffraction. A study on the crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate reveals intricate details about its molecular configuration and potential bioactivity (Gabriel Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

2-Phenoxypropanol and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the thermal decompositions of 2-methyl-2-phenoxypropane have been extensively studied, revealing mechanisms and kinetic parameters of its degradation process (N. Daly et al., 1981).

Scientific Research Applications

Kinetics and Mechanism of Reactions

Research on the kinetics and mechanisms of reactions involving 2-phenoxypropanol derivatives has provided valuable insights into their behavior under thermal conditions. For example, the study of the pyrolysis of 2-phenoxypropanoic acid and its analogs showed that the reactions followed a first-order rate equation, leading to the formation of phenol, thiophenol, or aniline compounds. This research highlights the role of relative basicity of substituents and the acidity of the incipient proton in determining the reaction pathway (Al-Awadi, Kaul, & El-Dusouqui, 2000).

Environmental Remediation

The potential of 2-phenoxypropanol derivatives for environmental remediation has been explored, particularly in the removal of contaminants from water. A study on modified montmorillonite with hydroxyl-containing Gemini surfactants for phenol and catechol removal demonstrated the efficiency of these compounds in adsorbing pollutants from aqueous solutions. This suggests the utility of 2-phenoxypropanol derivatives in water treatment applications (Liu et al., 2014).

Antimicrobial Properties

The antimicrobial properties of 2-phenoxypropanol derivatives have been investigated, revealing their potential in combating microbial pathogens. A study synthesizing 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives found these compounds effective against various microbial pathogens, indicating their applicability in creating new antimicrobial agents (Nirmalan, Antony, & Ramalakshmi, 2016).

Role in Phenylpropanoid Pathways Under Abiotic Stress

The relevance of phenolic compounds, closely related to 2-phenoxypropanol, in plants' responses to abiotic stress has been explored. Phenolic compounds, through the phenylpropanoid biosynthetic pathway, are crucial in plants' adaptation to environmental stressors. This area of research emphasizes the importance of these compounds in enhancing stress tolerance in plants (Sharma et al., 2019).

Safety and Hazards

2-Phenoxypropanol is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-phenoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJHHQNEBFCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7029665
Record name 2-Phenoxy-1-propanol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Propanol, 2-phenoxy-
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Product Name

2-Phenoxypropanol

CAS RN

4169-04-4
Record name 2-Phenoxy-1-propanol
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Record name Phenoxyisopropanol
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Record name 1-Propanol, 2-phenoxy-
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Record name 2-Phenoxy-1-propanol
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Record name 2-phenoxypropanol
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Record name 2-PHENOXYPROPANOL
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Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from 2-phenoxypropionic acid (Aldrich Chem. Co.) and lithium aluminum hydride.
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Synthesis routes and methods II

Procedure details

To 200 ml of one molar borohydride in tetrahydrofuran chilled in an ice bath under nitrogen is added dropwise with stirring 24.9 g of 2-phenoxypropionic acid in 100 ml of dry tetrahydrofuran over 25 minutes. The mixture is allowed to stand at room temperature for 23 hours and is poured onto ice. After standing, the mixture is extracted with dichloromethane and the extracts dried (magnesium sulfate) and concentrated under vacuum to give the product as a yellow oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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